Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride
Description
Historical Context of Azetidine Chemistry
The development of azetidine chemistry traces its origins to the early twentieth century, with historical records indicating that azetidine compounds have been recognized since 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition processes. This early foundation established azetidines as a distinct class of four-membered nitrogen-containing heterocycles, fundamentally different from their three-membered aziridine counterparts and five-membered pyrrolidine analogs. The historical significance of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin, which highlighted the critical importance of beta-lactam structures containing four-membered cyclic amide systems.
The systematic study of azetidines as synthetic intermediates and bioactive compounds has evolved considerably since these early discoveries. Researchers recognized that azetidines possess unique ring strain properties, with approximately 25.4 kilocalories per mole of strain energy, positioning them between the highly reactive aziridines (27.7 kilocalories per mole) and the relatively stable pyrrolidines (5.4 kilocalories per mole). This intermediate strain level provides azetidines with a distinctive reactivity profile that enables selective bond functionalization through nitrogen-carbon bond cleavage under appropriate reaction conditions. The historical development of azetidine chemistry has been marked by continuous advances in synthetic methodologies, including ring contraction reactions, cycloaddition processes, carbon-hydrogen activation protocols, and strain-release homologation techniques.
Throughout the decades following their initial discovery, azetidines have established themselves as essential structural motifs in organic synthesis and medicinal chemistry applications. The unique four-membered ring scaffold containing an embedded polar nitrogen atom has emerged as a privileged structure in pharmaceutical research, appearing in numerous bioactive molecules and natural products. Notable examples include compounds such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant, all of which demonstrate the therapeutic potential inherent in azetidine-containing structures. The historical trajectory of azetidine chemistry has thus progressed from fundamental structural characterization to sophisticated applications in drug discovery and development.
Significance of Fluorinated Azetidine Derivatives in Research
Fluorinated azetidine derivatives have emerged as compounds of exceptional research interest due to the unique properties conferred by fluorine incorporation into nitrogen heterocyclic systems. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in molecular physical and chemical properties, effects that can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis. These modifications include alterations to molecular stability, conformational behavior, hydrogen bonding capacity, and basicity, all of which contribute to the enhanced pharmaceutical potential of fluorinated azetidine compounds.
The research significance of fluorinated azetidine derivatives extends beyond simple property modifications to encompass novel synthetic methodologies and therapeutic applications. Recent advances have demonstrated that fluorinated azetidines can serve as effective dipeptidyl peptidase inhibitors, with cyclohexylglycine amides of various fluorinated azetidines showing unexpectedly strong biological activity in both enzymatic assays and in vivo diabetes models. These findings highlight the potential for fluorinated azetidine derivatives to address significant medical challenges, particularly in metabolic disease management. The unique combination of azetidine ring strain and fluorine electronegativity creates compounds with distinctive pharmacological profiles that warrant extensive investigation.
Furthermore, fluorinated azetidine derivatives have proven valuable as synthetic intermediates and building blocks for complex molecule construction. Research has shown that nucleophilic ring-opening reactions of azetidine derivatives with fluoride ions can provide access to alpha-fluoro-gamma-aminobutyric acid derivatives, expanding the chemical space available for pharmaceutical development. The development of oxetane sulfonyl fluorides and azetidine sulfonyl fluorides as precursors to carbocations represents another significant advancement, providing mild and effective synthetic strategies for accessing new molecular scaffolds with potential medicinal chemistry applications. These methodological advances demonstrate the continuing importance of fluorinated azetidine derivatives in contemporary synthetic organic chemistry.
Position of Azetidin-3-yl(4-fluorophenyl)methanone Hydrochloride in Current Chemical Literature
This compound occupies a specialized position within current chemical literature as a representative example of advanced fluorinated azetidine chemistry. The compound, bearing the Chemical Abstracts Service registry number 490022-01-0, possesses a molecular formula of C10H11ClFNO and a molecular weight of 215.65 grams per mole. Its structural composition features an azetidine ring substituted at the 3-position with a 4-fluorophenyl ketone functionality, creating a molecule that combines multiple reactive sites for potential chemical transformations and biological interactions.
Current literature positioning of this compound reflects its role as both a synthetic target and a research tool for investigating fluorinated heterocycle properties. The compound has been identified in various chemical databases and commercial catalogs, indicating its availability for research applications and its recognition as a valuable synthetic intermediate. The presence of both the fluorinated aromatic system and the strained azetidine ring makes this compound particularly attractive for structure-activity relationship studies and pharmaceutical optimization programs. Research groups have utilized similar fluorinated azetidine structures in medicinal chemistry contexts, suggesting that this compound represents a logical extension of established synthetic and biological chemistry paradigms.
The compound's position in contemporary literature is further enhanced by its potential applications in diverse research areas. Studies examining fluorinated heterocycles have demonstrated that compounds containing both azetidine rings and fluorinated aromatic substituents can exhibit unique biological activities, including enzyme inhibition and receptor modulation capabilities. The specific substitution pattern present in this compound provides researchers with opportunities to explore novel chemical reactivity patterns and biological mechanism investigations. Additionally, the compound's structural features align with current trends in pharmaceutical chemistry, where fluorinated heterocycles are increasingly recognized for their potential to improve drug-like properties including metabolic stability, bioavailability, and target selectivity.
Properties
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNUTUZJIUEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of cyclopropane 1,1-diesters with alkyl azides in the presence of a catalyst such as titanium tetrachloride (TiCl4) in hexafluoro-2-propanol (HFIP) . This reaction results in the formation of C-4 substituted azetidines.
Industrial Production Methods
Industrial production methods for azetidin-3-yl(4-fluorophenyl)methanone hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step processes involving azetidine ring formation and subsequent functionalization. Key methodologies include:
a. Azetidine Ring Construction
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Cyclization of β-Amino Alcohols : A common approach involves treating β-amino alcohols with thionyl chloride or mesyl chloride to form azetidine intermediates. For example, mesylation of 3-(hydroxymethyl)azetidine precursors followed by nucleophilic substitution yields functionalized azetidines .
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Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt via treatment with HCl gas in ethanol or methanol, enhancing stability and crystallinity .
b. Functionalization of the Azetidine Ring
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Nucleophilic Substitution : The azetidine nitrogen reacts with electrophiles such as alkyl halides or acylating agents. For instance, coupling with thiazole-2-carbonylpiperazine under basic conditions produces advanced intermediates for pharmaceuticals .
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Aza-Michael Additions : Reactions with amines (e.g., morpholine, piperidine) in acetonitrile at 65°C yield 1,3′-biazetidine derivatives with moderate-to-high yields (61–75%) .
Ring-Opening and Stability
The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions:
The hydrochloride salt’s stability is pH-dependent. Under alkaline conditions (e.g., NaOH), it regenerates the free base, which is susceptible to oxidation at the benzylic position .
Reactivity of the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom directs electrophilic substitution reactions to the meta position and enhances the ketone’s electrophilicity:
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Friedel-Crafts Acylation : The ketone group participates in acylations with aromatic amines, forming indole-linked derivatives under acidic conditions .
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Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., pyridylboronates) occur at the ketone’s α-position, facilitated by palladium catalysts .
Comparative Reactivity with Analogues
The fluorophenyl group and azetidine ring distinguish its reactivity from related compounds:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone | Chlorine substituent | Higher electrophilicity, slower hydrolysis |
| 4-(Azetidin-3-yl)pyridine | Pyridine ring | Enhanced aromatic stabilization, reduced ring-opening |
| Azetidin-3-ylpiperidine | Piperidine substitution | Increased basicity, faster nucleophilic reactions |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is primarily recognized for its role as a monoacylglycerol lipase (MAGL) inhibitor . This inhibition affects the endocannabinoid system by preventing the degradation of 2-arachidonoylglycerol (2-AG), thereby increasing its levels and enhancing cannabinoid receptor activation (CB1 and CB2) . This mechanism positions the compound as a potential therapeutic agent in:
- Pain Management : The compound has been investigated for its analgesic properties, particularly in conditions leading to chronic pain .
- Metabolic Disorders : There is ongoing research into its effects on obesity, hyperphagia, and diabetes, suggesting a role in metabolic regulation .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids.
- Reduction : Capable of being reduced to form alcohols or amines.
- Substitution Reactions : Facilitates nucleophilic substitutions that introduce different substituents onto the azetidine ring .
Biological Research
The compound has applications in biological studies aimed at understanding enzyme interactions and cellular pathways. It is utilized to explore how modifications in the endocannabinoid system can impact physiological processes, including:
- Cell Signaling Pathways : Modulating pathways that influence gene expression and cellular metabolism.
- Enzyme Activity Studies : Investigating interactions with various enzymes beyond MAGL, contributing to a broader understanding of biochemical mechanisms .
Pharmaceutical Development
Due to its biological activity, this compound is considered a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structural features make it suitable for further modifications to enhance efficacy and reduce side effects .
Industrial Applications
The compound's properties allow it to be explored in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and advanced materials .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). This inhibition leads to the elevation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an agonist of the cannabinoid receptors CB1 and CB2 . The compound’s interaction with these molecular targets results in various pharmacological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Key Observations :
- The piperidine analogue (similarity score 0.93) exhibits the closest structural resemblance, differing only in ring size (six-membered vs. four-membered). Larger rings like piperidine may confer greater conformational flexibility and altered binding affinity in drug-receptor interactions .
- The pyrrolidine analogue (similarity 0.73) highlights the impact of ring size on physicochemical properties, as five-membered rings generally exhibit reduced ring strain compared to azetidine .
Pharmacologically Relevant Analogues
Flazalone Hydrochloride
Flazalone hydrochloride (CAS: 34039-01-5) shares the 4-fluorophenyl methanone motif but incorporates a piperidine ring substituted with dual 4-fluorophenyl groups and a hydroxyl moiety.
Benzimidazole Derivatives
Compounds such as (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone (CAS: N/A) feature a benzimidazole core instead of azetidine. Benzimidazoles are widely explored for antiparasitic and anticancer activities, indicating that fluorophenyl-ketone derivatives may have diverse therapeutic roles .
Thiazole-Piperazine-Azetidine Complex
A crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone (CAS: N/A) demonstrates the integration of azetidine with indole and thiazole moieties. This compound, patented by Janssen Pharmaceutica, highlights azetidine’s utility in designing kinase inhibitors or metabolic disorder therapeutics .
Solubility and Stability
- Azetidin-3-yl(4-fluorophenyl)methanone HCl: Hydrochloride salt form likely improves aqueous solubility, though exact data are unavailable .
- Piperidine analogue : Larger molecular weight (243.71 vs. 215.65) may reduce solubility but enhance lipophilicity for blood-brain barrier penetration .
- Flazalone HCl : The hydroxyl group in Flazalone could facilitate hydrogen bonding, improving crystallinity and shelf stability .
Hazard Profiles
- Azetidin-3-yl(4-fluorophenyl)methanone HCl: No hazard classification data available .
- 4-Methylacetophenone azine (CAS: 21399-33-7): Classified as non-hazardous under GHS, though toxicity data are incomplete .
Biological Activity
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and implications for drug development.
Overview of the Compound
This compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its molecular formula is C10H11ClFNO, with a molecular weight of approximately 215.65 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies.
Target Enzyme: Monoacylglycerol Lipase (MAGL)
The primary biological target for this compound is monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid in the body. This action has significant implications for modulating cannabinoid receptor activity (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .
Inhibition of 2-AG Degradation
The inhibition of MAGL by this compound results in elevated 2-AG levels. This elevation enhances cannabinoid receptor activation, which can influence multiple signaling pathways within cells. Research indicates that this compound acts competitively with respect to the 2-AG substrate, suggesting a direct interaction with the enzyme's active site.
Cellular Effects
Studies have shown that this compound affects various cell types by modulating gene expression and cellular metabolism. For instance, in laboratory settings, it has been observed to increase norepinephrine levels alongside 2-AG without adverse effects at lower dosages .
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting the endocannabinoid system.
- Biological Studies : The compound is utilized in studying biological pathways related to lipid metabolism and cannabinoid receptor signaling.
- Pharmaceutical Development : Its pharmacological properties make it a candidate for further development in treating conditions like chronic pain, anxiety disorders, and obesity.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for producing Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride with high purity?
Methodological Answer:
- Schlenk Techniques : Use inert atmosphere (argon/nitrogen) to prevent oxidation during azetidine ring formation.
- Purification : Recrystallization using ethanol/water mixtures enhances purity, as demonstrated for structurally related piperidine derivatives (e.g., 4-(4-Fluorobenzoyl)piperidine hydrochloride) .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify azetidine protons (δ 3.2–3.8 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm). Carbonyl resonance (C=O) typically appears at ~200 ppm in ¹³C NMR .
- FT-IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and C-F bond vibration (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine space group and hydrogen bonding networks. For azetidine derivatives, high-resolution data (≤ 0.8 Å) is critical to resolve ring puckering .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for twinned crystals, as seen in small-molecule refinement of fluorophenyl-containing compounds .
Q. How can computational modeling predict the compound’s pharmacological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cannabinoid CB1 receptors. Structural analogs (e.g., benzhydryl piperazine derivatives) show inverse agonism via hydrophobic interactions with fluorophenyl groups .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, aiding in understanding charge distribution for receptor binding .
Q. What in vitro assays are appropriate for evaluating receptor binding affinity?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]SR141716A for CB1 receptor studies. Pre-incubate HEK293 cells expressing CB1 with the compound (1–100 µM) to measure IC₅₀ values .
- cAMP Inhibition : Monitor forskolin-stimulated cAMP levels in CHO cells to assess inverse agonism, as validated for fluorophenyl-containing CB1 ligands .
Q. How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Analyze degradation products via LC-MS (QTOF instrument, ESI+ mode) .
- pH-Dependent Stability : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal environments, sampling at 0, 6, 12, and 24 hours .
Methodological & Analytical Questions
Q. What HPLC conditions optimize separation of this compound from related impurities?
Methodological Answer:
Q. How can isotopic labeling (e.g., ¹⁸F, ²H) be incorporated for metabolic studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
